4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Epigenetic probe development requires fragments with validated binding modes. This 4,5-dimethyl-pyrazolo[3,4-c]pyridazin-3-amine fragment provides: • BRD4 BD1 co-crystal structure at 1.08 Å (PDB 6ZED) for structure-guided fragment growing • Clean selectivity: BRD4 IC50=72 µM vs. CDK1 IC50>50 µM-ideal selectivity control for CDK programs • High LE=0.47, >100 µM HT-29 cytotoxicity-suitable for CETSA/BRET cellular assays Supplied with full analytical characterization. Inquire for bulk and custom synthesis.

Molecular Formula C7H9N5
Molecular Weight 163.184
CAS No. 120641-16-9
Cat. No. B2468730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine
CAS120641-16-9
Molecular FormulaC7H9N5
Molecular Weight163.184
Structural Identifiers
SMILESCC1=C(N=NC2=NNC(=C12)N)C
InChIInChI=1S/C7H9N5/c1-3-4(2)9-11-7-5(3)6(8)10-12-7/h1-2H3,(H3,8,10,11,12)
InChIKeyRVIXOTSPJLNAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Fragment-Class Profile


4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (CAS 120641-16-9) is a low-molecular-weight (163.18 Da) heterocyclic fragment belonging to the pyrazolo[3,4-c]pyridazin-3-amine class [1]. It features two methyl substituents at positions 4 and 5 of the pyrazole ring and a primary amine at position 3, resulting in a compact, planar scaffold with a calculated AlogP of 0.50 and zero rotatable bonds [2]. The compound is registered in authoritative databases under the PDB ligand code QGN and the ChEMBL identifier CHEMBL197512 [3].

Why Generic Substitution Lacks Evidence


Although the pyrazolo[3,4-c]pyridazin-3-amine scaffold is shared across multiple bioactive molecules—including potent CDK inhibitors and the ERK inhibitor FR180204—the specific 4,5-dimethyl substitution pattern of this compound produces a distinct pharmacological and physicochemical profile that cannot be extrapolated from other in-class compounds [1]. The dimethyl analog occupies a unique fragment space: it exhibits weak, measurable binding to the BRD4 bromodomain (IC50 = 72 µM, ΔTm = 0.9 °C at 10 µM) with an experimentally determined binding pose, while demonstrating negligible activity against CDK1 (IC50 > 50 µM), the canonical target of more elaborate pyrazolo[3,4-c]pyridazine derivatives [2]. This target preference inversion—from CDK inhibition toward BRD4 engagement—means that substituting this fragment with a CDK-optimized analog would lead to incorrect conclusions in epigenetic probe development or fragment-based screening campaigns.

Quantitative Differentiation Against Closest Analogs


BRD4 Bromodomain Binding vs. CDK Analogs

The 4,5-dimethyl analog exhibits a BRD4 BD1 IC50 of 72 µM (TR-FRET assay) and a ΔTm of 0.9 °C at 10 µM (DSF assay), confirming direct, albeit weak, target engagement [1]. In contrast, the potent CDK inhibitor FR180204—a pyrazolo[3,4-c]pyridazin-3-amine derivative bearing a 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl) substituent—is characterized as an ERK1/2 inhibitor (ATP-competitive) with no reported BRD4 activity, while the lead CDK inhibitor 1a from the Braña series shows CDK1 selectivity with no BRD4 engagement data [2]. This target class inversion is directly attributable to the minimal 4,5-dimethyl substitution, which precludes the extended hydrophobic contacts required for CDK ATP-site binding while permitting occupancy of the acetyl-lysine binding pocket of BRD4 as confirmed by the 1.08 Å co-crystal structure (PDB 6ZED) [3].

Epigenetics Bromodomain inhibition Fragment-based drug discovery

CDK1 Inhibitory Activity: Minimal vs. Potent Derivatives

The 4,5-dimethyl analog shows an IC50 > 50 µM against CDK1/cyclin B, classifying it as essentially inactive on this kinase target [1]. By comparison, the lead compound 1a from the Braña series (bearing a 1-benzyl-4,5-diphenyl substitution pattern) was identified as a potent CDK1 inhibitor via high-throughput screening, and the optimized monofuryl analog 1o demonstrated further enhanced CDK1 potency [2]. The >50-fold difference in CDK1 activity between the 4,5-dimethyl fragment and the elaborated analogs underscores that the dimethyl substitution alone is insufficient to engage the CDK ATP-binding pocket productively.

Kinase inhibition CDK selectivity Cancer research

Cytotoxicity Profile: Negligible vs. Cytotoxic Analogs

The 4,5-dimethyl analog exhibits an IC50 > 100 µM against the HT-29 human colon carcinoma cell line, indicating negligible cytotoxic activity [1]. In contrast, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine—the phenyl-substituted analog—showed promising cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines when formulated as nanoparticles, with effects comparable to doxorubicin [2]. This >100-fold differential in cellular potency between the dimethyl and diphenyl analogs is consistent with the requirement for extended aromatic substitution to achieve meaningful cellular target engagement and antiproliferative effects.

Cytotoxicity Anticancer screening Selectivity profiling

Fragment Physicochemical Properties and Ligand Efficiency

With a molecular weight of 163.18 Da, an AlogP of 0.50, zero rotatable bonds, and a polar surface area of 80.48 Ų, the 4,5-dimethyl analog resides squarely within fragment chemical space and complies with the Rule of Three for fragment-based screening [1]. By comparison, FR180204 (MW 327.35 Da, with a 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl) substituent) exceeds fragment limits and is classified as a lead-like or drug-like molecule, while the 4,5-diphenyl analog (MW ~287 Da with extended aromatic systems) has significantly higher lipophilicity and more rotatable bonds [2]. The 4,5-dimethyl compound's minimal substitution provides the highest ligand efficiency (LE = 0.47) among characterized pyrazolo[3,4-c]pyridazin-3-amines, offering superior fragment-growing potential.

Fragment-based drug design Lead optimization Physicochemical profiling

Validated Application Scenarios


Fragment-Based BRD4 Probe Development

With an experimentally determined co-crystal structure at 1.08 Å resolution (PDB 6ZED), a measured BRD4 BD1 IC50 of 72 µM, and a ΔTm of 0.9 °C confirming direct target engagement, this fragment provides a rare, structurally characterized starting point for fragment growing campaigns targeting the BRD4 acetyl-lysine binding pocket. The minimal 4,5-dimethyl substitution leaves extensive vectors for chemical expansion, and the high ligand efficiency (LE = 0.47) supports efficient optimization [1][2].

CDK Inhibitor Selectivity Counter-Screen

The compound's negligible CDK1 activity (IC50 > 50 µM) and measurable BRD4 binding establish it as a selectivity control to discriminate CDK-mediated effects from bromodomain-mediated off-target activity in cellular assays. This is particularly relevant for programs advancing CDK inhibitors derived from the pyrazolo[3,4-c]pyridazine scaffold, where BRD4 engagement may contribute to phenotypic responses [1][3].

Target-Based Screening with Minimal Cytotoxicity

The >100 µM IC50 against HT-29 colon carcinoma cells indicates that this fragment does not confound cell-based target engagement or phenotypic assays with nonspecific cytotoxicity. This property makes it suitable for use in cellular thermal shift assays (CETSA) or BRET-based target engagement studies where maintaining cell viability is critical, unlike the cytotoxic diphenyl analog that induces cell death at comparable concentrations [1][4].

Fragment Library Calibration Standard

As a minimal, commercially available member of the pyrazolo[3,4-c]pyridazin-3-amine class with comprehensive bioactivity data across multiple targets (BRD4, CDK1, HT-29 cytotoxicity) and a publicly available high-resolution co-crystal structure, this compound serves as an ideal calibration standard for validating fragment library screening workflows, SPR binding assays, and computational docking protocols for this heterocyclic scaffold [1][2].

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